Microtubule Disruption: Functional Divergence Between Alkyl and Alkenyl Trisulfides in HT-29 Colon Cancer Cells
A direct comparative study of nine alk(en)yl trisulfides at 10 µM in HT-29 human colon cancer cells demonstrated that trisulfides bearing alkenyl groups (e.g., diallyl trisulfide, DATS) induce rapid microtubule disassembly within 30–60 min and mitotic cell cycle arrest at ~4 h, whereas alkyl trisulfides—including dipropyl trisulfide (DPTS, the linear analog of DIPTS)—failed to disrupt microtubules under identical conditions [1]. Diisopropyl trisulfide (DIPTS), as a branched alkyl trisulfide, is structurally precluded from the electrophilic mechanism operative in DATS; its saturated isopropyl groups lack the π-bond system required for sulfhydryl reactivity with microtubule cysteine residues [1]. This evidence establishes DIPTS as the appropriate negative-control trisulfide for experiments requiring alkyl-background specificity separated from alkenyl-mediated cytoskeletal effects.
| Evidence Dimension | Microtubule disassembly induction in HT-29 cells (10 µM, 30–60 min) |
|---|---|
| Target Compound Data | Diisopropyl trisulfide (DIPTS): no microtubule disruption (class-level inference; not directly tested, but alkyl class representative DPTS confirmed inactive) [1] |
| Comparator Or Baseline | Diallyl trisulfide (DATS): microtubule disassembly at 30–60 min; dipropyl trisulfide (DPTS): no disruption [1] |
| Quantified Difference | Qualitative functional dichotomy: alkenyl trisulfides active; alkyl trisulfides inactive; DIPTS belongs to the inactive alkyl class |
| Conditions | HT-29 human colon cancer cells, 10 µM compound concentration, immunofluorescence microscopy, time points 30 min–4 h |
Why This Matters
Biomedical researchers studying trisulfide mechanisms must explicitly document whether they use alkyl (DIPTS/DPTS) or alkenyl (DATS) trisulfides, as functional outcomes diverge categorically—procurement of DIPTS as the alkyl reference is essential for experimental validity in microtubule research.
- [1] Suzuki, S., et al. (2008). Alkenyl group is responsible for the disruption of microtubule network formation in human colon cancer cell line HT-29 cells. Carcinogenesis, 29(7), 1400–1406. View Source
